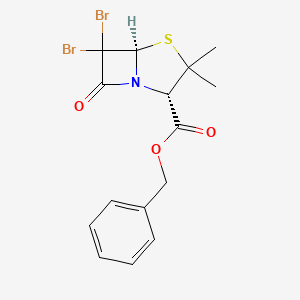
Benzyl 6,6-dibromopenicillanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6,6-dibromopenicillanate is a useful research compound. Its molecular formula is C15H15Br2NO3S and its molecular weight is 449.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Viral Proteases
Mechanism of Action
Benzyl 6,6-dibromopenicillanate and its derivatives have been studied for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that benzyl esters of penicillin derivatives, including 6,6-dibromopenicillanic acid sulfone, exhibit significant inhibitory activity against Mpro. The most effective compound identified was the benzyl ester of 6,6-dibromopenicillanic acid sulfone, which demonstrated an IC50 value of approximately 0.7 μM, indicating strong potency as an inhibitor .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and position of substituents on the C6 side chain are crucial for achieving effective inhibition. The dibromo substitution at the C6 position enhances the compound's reactivity with nucleophilic serine β-lactamases and contributes to its overall inhibitory efficacy against viral proteases .
Comparative Efficacy
The following table summarizes the inhibitory potency of various penicillin derivatives against SARS-CoV-2 Mpro:
| Compound Name | Structure Type | IC50 (μM) | Notes |
|---|---|---|---|
| This compound sulfone | Sulfone Benzyl Ester | 0.7 | Most efficient inhibitor identified |
| 6-Bromopenicillanic acid sulfone benzyl ester | Sulfone Benzyl Ester | 10.1 | Less efficient than dibromo derivative |
| 6,6-Dibromopenicillanic acid sulfone | Sulfone | 24.2 | Intermediate in synthesis |
| Sulbactam | Penam Sulfone | >50 | No significant inhibition |
Case Studies and Research Findings
Recent studies have documented the synthesis and biological evaluation of various penicillin derivatives, including this compound. These studies highlight its potential as a lead compound in drug development targeting viral infections:
-
Case Study: SARS-CoV-2 Main Protease Inhibition
A study published in May 2022 explored a series of penicillin derivatives for their ability to inhibit Mpro. The results indicated that modifications at the C6 position significantly impacted inhibitory activity, with this compound being one of the most promising candidates . -
Clinical Implications
The findings from these studies suggest that compounds like this compound could serve as templates for designing new antiviral agents. Their ability to effectively inhibit viral proteases positions them as critical components in therapeutic strategies against emerging viral pathogens.
Propiedades
Fórmula molecular |
C15H15Br2NO3S |
|---|---|
Peso molecular |
449.2 g/mol |
Nombre IUPAC |
benzyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H15Br2NO3S/c1-14(2)10(18-12(20)15(16,17)13(18)22-14)11(19)21-8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3/t10-,13+/m0/s1 |
Clave InChI |
PZYIIILCMXXPMN-GXFFZTMASA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=CC=C3)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















